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Compound of Interest

Compound Name: Mitapivat hemisulfate

Cat. No.: B12760342 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hemoglobin (Hb) response to mitapivat

versus other therapeutic alternatives in clinical trials for sickle cell disease (SCD). The data

presented is intended to offer an objective overview to inform research and drug development

efforts in this field.

Quantitative Hemoglobin Response: A Comparative
Analysis
The following table summarizes the key findings on hemoglobin response from pivotal clinical

trials of mitapivat and its comparators in patients with sickle cell disease.
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Treatment
Clinical
Trial

Dosage
Primary
Hemoglobin
Endpoint

Percentage
of Patients
Achieving
Endpoint

Mean
Change in
Hemoglobin

Mitapivat
RISE UP

(Phase 3)[1]

100 mg twice

daily

≥1 g/dL

increase in

average Hb

concentration

from week 24

through week

52 compared

to baseline[1]

[2]

40.6%

Not explicitly

stated as

mean change

for all

patients, but

responders

had a

clinically

meaningful

increase.

Voxelotor
HOPE

(Phase 3)[3]

1500 mg

once daily

>1.0 g/dL

increase in

Hb from

baseline at

week 24[3]

51%[3]

Mean

increase of

1.1 g/dL at 24

weeks in the

1500 mg

group[4]

L-glutamine

Phase 3 Trial

(Niihara et

al.)[5][6]

0.3 g/kg twice

daily

Not the

primary

endpoint;

assessed as

a secondary

outcome.

No

statistically

significant

difference in

Hb levels

between

treatment and

placebo

groups[5]

No significant

change

reported[5]

Hydroxyurea

Multicenter

Study of

Hydroxyurea

(MSH)[7][8]

Dose

escalated to

maximum

tolerated

dose

Not the

primary

endpoint;

assessed as

a secondary

outcome.

Data not

reported in

this format.

Significant

increases in

total

hemoglobin

observed.[8]
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Note: Crizanlizumab is another approved therapy for sickle cell disease; however, its primary

mechanism of action is the inhibition of P-selectin to reduce vaso-occlusive crises (VOCs).

Clinical trials for crizanlizumab have focused on the reduction of VOCs as the primary endpoint,

and significant data on hemoglobin response has not been a primary outcome. Therefore, it is

not included in this direct comparison of hemoglobin response.

Experimental Protocols
The methodologies for assessing hemoglobin response in the key clinical trials are outlined

below. While specific laboratory standard operating procedures are proprietary to the trial

sponsors, the following provides an overview of the documented protocols.

Mitapivat (RISE UP Trial)
The Phase 3 RISE UP trial (NCT05031780) was a randomized, double-blind, placebo-

controlled study.

Patient Population: Eligible participants were aged 16 years or older with a diagnosis of

sickle cell disease (any genotype), had a baseline hemoglobin level between 5.5 and 10.5

g/dL, and a history of 2 to 10 sickle cell pain crises in the previous year.[9]

Treatment Regimen: Patients were randomized to receive either mitapivat (100 mg twice

daily) or a placebo.

Hemoglobin Assessment: The primary efficacy endpoint related to anemia was the

hemoglobin response, defined as a sustained increase in hemoglobin of ≥1.0 g/dL from

baseline. This was calculated as the average hemoglobin concentration from week 24

through week 52.[1][2] Blood samples for hemoglobin measurement were collected at

specified intervals throughout the 52-week treatment period.

Voxelotor (HOPE Trial)
The HOPE trial (NCT03036813) was a Phase 3, randomized, double-blind, placebo-controlled,

multicenter study.[3][10]

Patient Population: The study enrolled patients aged 12 to 65 years with sickle cell disease

who had experienced at least one vaso-occlusive crisis in the preceding year. Baseline
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hemoglobin levels were between 5.5 and 10.5 g/dL.[10]

Treatment Regimen: Participants were randomly assigned to receive voxelotor at a dose of

1500 mg or 900 mg once daily, or a placebo.[3]

Hemoglobin Assessment: The primary endpoint was the percentage of patients who

achieved a hemoglobin response, defined as an increase of more than 1.0 g/dL from

baseline at 24 weeks of treatment.[3] Hemoglobin levels were monitored at baseline and at

various time points throughout the study.

L-glutamine (Phase 3 Trial)
This was a multicenter, randomized, placebo-controlled, double-blind, Phase 3 trial

(NCT01179217).[6]

Patient Population: The trial included patients aged 5 years and older with sickle cell anemia

or sickle β0-thalassemia who had a history of two or more pain crises in the previous year.[6]

Treatment Regimen: Patients were randomized to receive either oral pharmaceutical-grade

L-glutamine (0.3 g per kilogram of body weight) or a placebo twice daily for 48 weeks.[6]

Hemoglobin Assessment: While the primary endpoint was the number of sickle cell crises,

hematological parameters including hemoglobin were assessed. However, the study

reported no statistically significant differences in hemoglobin levels between the L-glutamine

and placebo groups.[5]

Hydroxyurea (Multicenter Study of Hydroxyurea - MSH)
The MSH was a randomized, double-blind, placebo-controlled trial.[7]

Patient Population: The study enrolled adult patients with sickle cell anemia who had a

history of three or more painful crises in the previous year.[7]

Treatment Regimen: Patients received either hydroxyurea, with the dose escalated to the

maximum tolerated dose, or a placebo.[7]

Hemoglobin Assessment: The primary objective was to assess the frequency of painful

crises. Hematologic parameters, including total hemoglobin and fetal hemoglobin (HbF),
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were monitored as secondary outcomes to evaluate the biological effect of hydroxyurea and

for safety monitoring.[7][8]

Mechanism of Action: Mitapivat in Sickle Cell
Disease
Mitapivat is a first-in-class oral activator of the pyruvate kinase (PK) enzyme. In red blood cells

(RBCs) of individuals with sickle cell disease, the activation of pyruvate kinase by mitapivat has

a dual effect that is thought to improve RBC health and reduce the propensity for sickling.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Assessing Hemoglobin Response to Mitapivat in Sickle
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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